molecular formula C8H12N2O2 B14658705 5-(2-Methylpropyl)pyrimidine-2,4(1h,3h)-dione CAS No. 41300-21-4

5-(2-Methylpropyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14658705
CAS No.: 41300-21-4
M. Wt: 168.19 g/mol
InChI Key: XZBOWLOREASHJS-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a 2-methylpropyl group at the 5-position and keto groups at the 2 and 4 positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the condensation of 2-methylpropanal with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction typically requires heating under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrimidine-2,4,6-trione derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines .

Scientific Research Applications

5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound may also interact with cellular pathways involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a building block for the synthesis of novel compounds with specific properties .

Properties

CAS No.

41300-21-4

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-(2-methylpropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-4-9-8(12)10-7(6)11/h4-5H,3H2,1-2H3,(H2,9,10,11,12)

InChI Key

XZBOWLOREASHJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CNC(=O)NC1=O

Origin of Product

United States

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